molecular formula C18H14ClN5O2 B2998121 N-(2-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359204-94-6

N-(2-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2998121
CAS No.: 1359204-94-6
M. Wt: 367.79
InChI Key: NCGZULQAFDZHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to a 2-chlorophenyl-substituted acetamide group. Its structural uniqueness lies in the 2-chlorophenyl substituent, which distinguishes it from positional isomers (3- and 4-chlorophenyl analogs) and other derivatives with modified heterocyclic cores.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2/c1-11-21-22-17-18(26)23(14-8-4-5-9-15(14)24(11)17)10-16(25)20-13-7-3-2-6-12(13)19/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGZULQAFDZHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including its antibacterial, antifungal, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a complex structure incorporating both triazole and quinoxaline moieties, which are known for their diverse biological activities. The presence of the chlorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoxaline and triazole exhibit significant antibacterial properties. For instance, compounds containing the triazole nucleus have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species.

Table 1: Antibacterial Activity of Related Triazole Compounds

Compound NameMIC (μg/mL)Target Bacteria
Quinoxaline A0.125Staphylococcus aureus
Triazole B0.32Escherichia coli
Triazole C0.68Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations .

Antifungal Activity

The antifungal properties of quinoxaline derivatives have also been explored extensively. Research indicates that modifications in the quinoxaline structure can lead to enhanced antifungal activity against various fungal pathogens.

Table 2: Antifungal Activity of Quinoxaline Derivatives

Compound NameMIC (μg/mL)Target Fungi
Quinoxaline D0.5Candida albicans
Sulfonyl Quinoxaline1.0Aspergillus niger

These findings suggest that the incorporation of specific functional groups can significantly boost antifungal efficacy .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have shown that certain quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity Against Different Cell Lines

Compound NameIC50 (μM)Cell Line
Quinoxaline E10MCF7 (Breast Cancer)
Quinoxaline F15NCI-H460 (Lung Cancer)

The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating promising anticancer activity .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds in this class have shown anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Several case studies highlight the therapeutic potential of triazole and quinoxaline derivatives:

  • Case Study 1 : A study on a related triazole compound showed a significant reduction in inflammation markers in a murine model of arthritis.
  • Case Study 2 : Clinical trials involving quinoxaline derivatives demonstrated improved outcomes in patients with chronic infections resistant to standard treatments.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substitution

The chlorophenyl group’s position significantly influences electronic and steric properties. Key analogs include:

Compound Name Chlorophenyl Position Molecular Formula Molecular Weight (g/mol) ChemSpider ID
N-(2-Chlorophenyl)-...acetamide (Target) 2- C₁₈H₁₄ClN₅O₂ 367.79 Not specified
N-(3-Chlorophenyl)-...acetamide 3- C₁₈H₁₄ClN₅O₂ 367.79 29032634
N-(4-Chlorophenyl)-...acetamide 4- C₁₈H₁₄ClN₅O₂ 367.79 29032634

Key Observations :

  • Solubility: No direct solubility data is available, but the 2-chloro isomer’s ortho substitution may reduce crystallinity compared to para/meta isomers, enhancing solubility in nonpolar solvents.

Heterocyclic Core Modifications

Compounds with alternative fused-ring systems exhibit distinct pharmacological profiles:

A. Indazoloquinoxaline Derivatives

Examples include N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)acetamide derivatives (6b–6h). These feature an indazole-quinoxaline core instead of triazoloquinoxaline.

  • Substituent Effects : Derivatives with electron-withdrawing groups (e.g., 4-bromophenyl in 6d ) show distinct NMR chemical shifts (δ 7.2–8.1 ppm for aromatic protons) compared to electron-donating groups (e.g., 4-methoxyphenyl in 6e , δ 6.8–7.5 ppm) .
B. Thiazolidinone and Oxadiazolidinone Analogs
  • Thiazolidinone Example: N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d) has a thiazolidinone ring, enhancing metabolic stability but reducing solubility due to increased hydrophobicity .
  • Oxadiazolidinone Example: 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide features an oxadiazolidinone core, which may confer resistance to enzymatic degradation .

Pharmacological Data Gaps

While direct activity data for the target compound is absent in the provided evidence, structural analogs suggest:

  • Triazolo[4,3-b]pyridazin Derivatives (e.g., C1632 in ) demonstrate kinase inhibition, hinting that the triazoloquinoxaline core may target similar pathways .
  • Indazoloquinoxaline Derivatives () show variable bioactivity based on substituents, with bromine/methoxy groups enhancing cytotoxicity in preliminary assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.